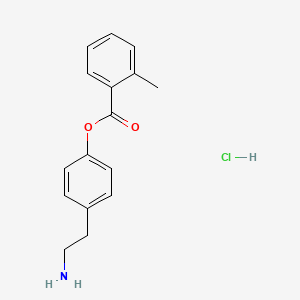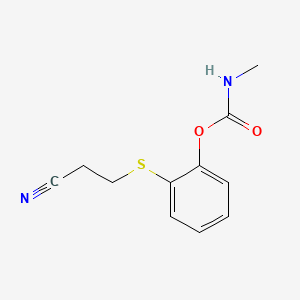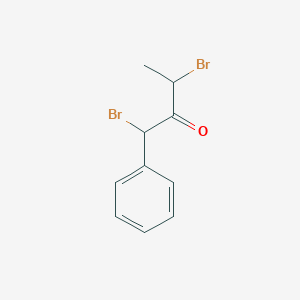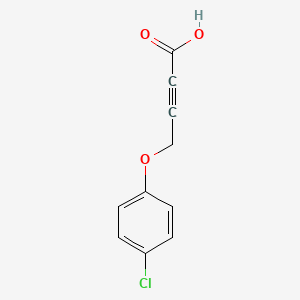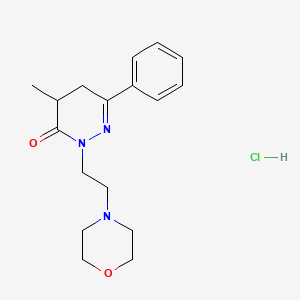
4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is a synthetic organic compound that belongs to the pyridazinone class Compounds in this class are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the morpholinoethyl group: This step involves the alkylation of the pyridazinone core with a morpholinoethyl halide under basic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or morpholinoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-6-phenyl-3(2H)-pyridazinone: Lacks the morpholinoethyl and methyl groups.
4,5-Dihydro-4-methyl-6-phenyl-3(2H)-pyridazinone: Lacks the morpholinoethyl group.
4,5-Dihydro-4-methyl-2-(2-piperidinoethyl)-6-phenyl-3(2H)-pyridazinone: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
The presence of the morpholinoethyl group in 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride imparts unique chemical and biological properties, potentially enhancing its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
33048-51-0 |
|---|---|
Molecular Formula |
C17H24ClN3O2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19;/h2-6,14H,7-13H2,1H3;1H |
InChI Key |
WILBIGLTPJBGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


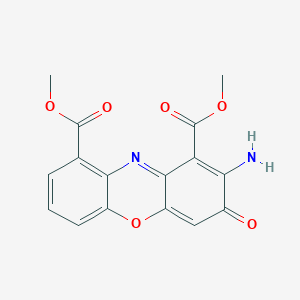

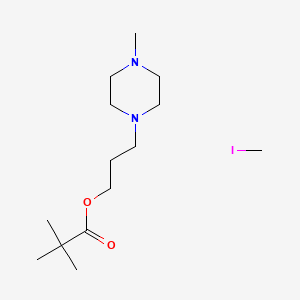

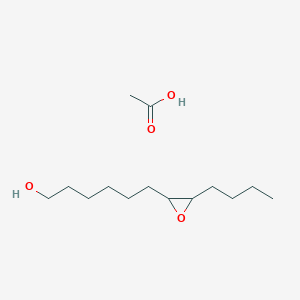
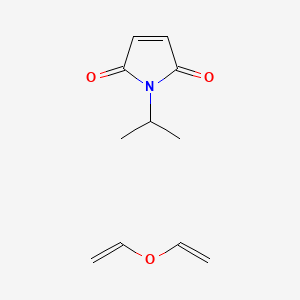
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)

